molecular formula C11H12N2O4 B6165483 3'-nitro-7',8'-dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinoline] CAS No. 881668-72-0

3'-nitro-7',8'-dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinoline]

Cat. No.: B6165483
CAS No.: 881668-72-0
M. Wt: 236.2
InChI Key:
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Description

3'-Nitro-7',8'-dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinoline] is a complex organic compound characterized by its unique spiro structure, which includes a dioxolane ring fused to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3'-nitro-7',8'-dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinoline] typically involves multiple steps, starting with the construction of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also critical to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine, leading to the formation of different functional groups.

  • Substitution: : The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄), while nucleophilic substitutions may involve alkyl halides and a strong base.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydroxylamines.

  • Substitution: : Alkylated quinolines, halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, 3'-nitro-7',8'-dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinoline] is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine

The compound's potential medicinal applications include its use as an anti-inflammatory, antibacterial, or antiviral agent. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism by which 3'-nitro-7',8'-dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinoline] exerts its effects involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[1,3-dioxolane-2,6'-quinoline]

  • 3'-nitroquinoline

  • 7,8-dihydroquinoline derivatives

Uniqueness

3'-Nitro-7',8'-dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinoline] stands out due to its unique spiro structure and the presence of the nitro group at the 3' position. This combination of structural features imparts distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

881668-72-0

Molecular Formula

C11H12N2O4

Molecular Weight

236.2

Purity

95

Origin of Product

United States

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